2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
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Description
2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, commonly known as PPTA, is a chemical compound used in scientific research. PPTA has been found to have potential therapeutic effects in various diseases and disorders.
Scientific Research Applications
Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation
Specific Scientific Field
Organic synthesis and catalysis.
Summary of the Application
Protodeboronation is a valuable transformation in organic chemistry, but it has been less explored compared to functionalizing deboronation. In this context, F6014-0072 serves as a substrate for catalytic protodeboronation.
Experimental Procedure
Results
- The method is further applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Rh(III)-Catalyzed C–H Functionalization
Specific Scientific Field
Organometallic chemistry and C–H activation.
F6014-0072
is used as a substrate for Rh(III)-catalyzed C–H bond functionalization.
Experimental Procedure
Results
- Divergent synthesis of both C–H alkenylation products and indazole derivatives is achieved in moderate to good yields .
Electroactive Phenol-Based Polymer Synthesis
Specific Scientific Field
Polymer chemistry and electrochemistry.
F6014-0072
is used as a monomer for electrochemically polymerizing an electroactive phenol-based polymer.
Experimental Procedure
Results
properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(18-13-15-9-6-12-21-15)16(19-10-4-5-11-19)14-7-2-1-3-8-14/h1-12,16H,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSSMLLMGPZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
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